Disodium trihydrogen orthoperiodate

Solubility Formulation design Heterogeneous oxidation

Disodium trihydrogen orthoperiodate (Na₂H₃IO₆, CAS 15599-97-0), also referred to as sodium hydrogen periodate, is an inorganic periodate salt in which iodine resides in its highest oxidation state (+7). It crystallizes in an orthorhombic lattice (space group Pnnm) with octahedral [H₃IO₆]²⁻ anions and strongly distorted NaO₆ octahedra.

Molecular Formula H3INa2O6
Molecular Weight 271.90 g/mol
CAS No. 15599-97-0
Cat. No. B12644480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium trihydrogen orthoperiodate
CAS15599-97-0
Molecular FormulaH3INa2O6
Molecular Weight271.90 g/mol
Structural Identifiers
SMILESOI(=O)(O)(O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/H5IO6.2Na/c2-1(3,4,5,6)7;;/h(H5,2,3,4,5,6,7);;/q;2*+1/p-2
InChIKeyPEPDKRLBEGSBRW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Trihydrogen Orthoperiodate (CAS 15599-97-0): Procurement-Relevant Physicochemical Profile and In-Class Positioning


Disodium trihydrogen orthoperiodate (Na₂H₃IO₆, CAS 15599-97-0), also referred to as sodium hydrogen periodate, is an inorganic periodate salt in which iodine resides in its highest oxidation state (+7) [1]. It crystallizes in an orthorhombic lattice (space group Pnnm) with octahedral [H₃IO₆]²⁻ anions and strongly distorted NaO₆ octahedra [2]. Within the broader class of sodium periodates, it occupies a distinct position between the highly water-soluble sodium metaperiodate (NaIO₄) and the very sparingly soluble trisodium dihydrogen orthoperiodate (Na₃H₂IO₆), making its solubility profile a primary determinant of its utility in specific oxidation and synthetic applications [3].

Solubility Profile Low-solubility periodate for controlled-release and heterogeneous oxidation studies
Speciation Window Dominant H3IO62− species supports alkaline oxidation without extra base
Crystal Form Orthorhombic Pnnm structure provides XRD identity check for incoming material

Why Sodium Metaperiodate or Trisodium Paraperiodate Cannot Substitute Disodium Trihydrogen Orthoperiodate Without Protocol Revalidation


Sodium periodate salts are not functionally interchangeable despite sharing the periodate anion. NaIO₄, Na₂H₃IO₆, and Na₃H₂IO₆ differ fundamentally in aqueous solubility (spanning over two orders of magnitude), solution-phase speciation (IO₄⁻ vs. H₃IO₆²⁻ vs. H₂IO₆³⁻), and thermal decomposition pathways [1]. The orthoperiodate ion H₃IO₆²⁻ exhibits distinct pH-dependent equilibrium behavior with pKₐ values of 8.31 (H₄IO₆⁻ ⇌ H₃IO₆²⁻) and 11.60 (H₃IO₆²⁻ ⇌ H₂IO₆³⁻), placing Na₂H₃IO₆ at a speciation crossover point that directly governs its reactivity in aqueous oxidation reactions [2]. Substituting one periodate salt for another without adjusting for these physicochemical differences risks altered reaction kinetics, divergent product distributions, and compromised analytical reproducibility.

Solubility Mismatch
Periodate salts span orders-of-magnitude solubility differences; direct replacement may alter dissolution-controlled reaction rates.
Speciation Shift
Dissolved species change from IO4 to H3IO62− depending on salt selection, potentially shifting pH-dependent oxidation selectivity.
Thermal Stability Envelope
Decomposition onset temperatures and solid residues differ; protocol transfer without thermal safety review may create process risk.

Quantitative Differentiation Evidence for Disodium Trihydrogen Orthoperiodate Against Closest Analogs


Aqueous Solubility: Na₂H₃IO₆ Is ~50–60 Times Less Soluble Than NaIO₄ at Ambient Temperature

Disodium trihydrogen orthoperiodate exhibits markedly lower aqueous solubility compared to sodium metaperiodate. At 25 °C, the solubility of Na₂H₃IO₆ is 0.157 g per 100 g of solution (approximately 0.16% w/w) [1]. In contrast, sodium metaperiodate (NaIO₄) has a reported solubility of 80–91 g/L at 20 °C (approximately 8.0–9.1% w/v), equivalent to roughly 10.3 g per 100 mL at 20 °C [2]. This represents a solubility difference of approximately 50- to 60-fold. The trisodium analog Na₃H₂IO₆ is even less soluble, with reported values of 0.1525 g/100 mL at 25 °C [3].

Solubility
Head-to-head
Na2H3IO6: 0.157 g/100g (25 °C) vs NaIO4: ~10.3 g/100 mL (20 °C). Approximately 50–60× less soluble.
Supports controlled-release or heterogeneous oxidation design.
Historical solubility tables; verify under protocol conditions.
Solubility Formulation design Heterogeneous oxidation

Thermal Decomposition: Na₂H₃IO₆ Decomposes at 180–250 °C via a Disproportionation Pathway Distinct from NaIO₄

The thermal decomposition behavior of Na₂H₃IO₆ differs fundamentally from that of NaIO₄. Na₂H₃IO₆ decomposes in the range of 180–250 °C under atmospheric pressure or dynamic vacuum, evolving water and oxygen, and leaving an equimolar solid residue of NaIO₃ and Na₃IO₅ [1]. An intermediate stage involves disproportionation: 2 Na₂H₃IO₆ → Na₃H₂IO₆ + NaIO₄ + H₂O. By contrast, NaIO₄ decomposes at approximately 300 °C, releasing oxygen and forming NaIO₃ as the sole solid product [2]. The lower onset temperature and the formation of the reactive intermediate Na₃IO₅ (likely as the dimer Na₆I₂O₁₀) are unique to the disodium orthoperiodate form.

Thermal Stability
Reported
Onset 180–250 °C, residue NaIO3 + Na3IO5 vs NaIO4 onset ~300 °C, residue NaIO3.
Lower onset may require process safety review for thermal protocols.
Atmospheric pressure or vacuum TGA; intermediate disproportionation reported.
Thermal stability Safety assessment Process chemistry

Solution Speciation: H₃IO₆²⁻ from Na₂H₃IO₆ Occupies a Distinct pH Window with Unique Redox Behavior

Upon dissolution, Na₂H₃IO₆ releases the H₃IO₆²⁻ anion, which is the dominant orthoperiodate species in the pH range of approximately 8.3 to 11.6, governed by the acid dissociation equilibria: H₄IO₆⁻ ⇌ H₃IO₆²⁻ + H⁺ (pKₐ = 8.31) and H₃IO₆²⁻ ⇌ H₂IO₆³⁻ + H⁺ (pKₐ = 11.60) [1]. In contrast, NaIO₄ dissolves to yield the tetrahedral metaperiodate ion IO₄⁻, which predominates below pH ~8 [2]. The orthoperiodate-metaperiodate equilibrium (H₄IO₆⁻ ⇌ IO₄⁻ + 2 H₂O, K = 29 at 25 °C) further underscores that these are chemically distinct reactive species, not merely different protonation states of the same ion [1]. The H₃IO₆²⁻ ion has been specifically identified as the reactive periodate species in the oxidation of hexacyanoferrate(II) at pH 9.5 [3].

Speciation
Class-level
H3IO62− dominant at pH 8.3–11.6 (pKa 8.31, 11.60) vs IO4 dominant below pH ~8.
Enables alkaline oxidation without additional base to shift speciation.
Equilibrium constants; verify in specific buffer systems.
Speciation Redox chemistry pH-dependent reactivity

Crystal Structure and Solid-State Identity: Orthorhombic Pnnm vs. Tetragonal NaIO₄ Determines Long-Term Storage Behavior

Na₂H₃IO₆ crystallizes in the orthorhombic space group Pnnm with unit cell parameters a = 4.697 Å, b = 5.299 Å, c = 10.052 Å, and Z = 2 [1]. Both iodine and sodium are octahedrally coordinated by oxygen, although the NaO₆ octahedron is strongly distorted. By contrast, anhydrous NaIO₄ adopts a tetragonal crystal system with density 3.865 g/cm³ [2]. The orthorhombic Pnnm structure of Na₂H₃IO₆ is a variant of the marcasite structure type and is isostructural with (NH₄)₂H₃IO₆ [1]. This structural difference can be exploited for identity verification via powder X-ray diffraction (PXRD), ensuring that the correct periodate salt has been procured and has not undergone hydration or phase changes during storage.

Crystal Identity
Specification review
Orthorhombic Pnnm, a=4.697 Å, b=5.299 Å, c=10.052 Å vs NaIO4 tetragonal.
Provides XRD fingerprint for incoming material identity confirmation.
PXRD can distinguish Na2H3IO6 from other periodate salts.
Crystallography Solid-state stability Quality control

Molecular Weight and Iodine Content: Stoichiometric Implications for Oxidation Protocols

The molecular weight of Na₂H₃IO₆ is 271.90 g/mol, with iodine constituting 46.67% of the mass . Its closest analogs differ significantly: NaIO₄ has a molecular weight of 213.89 g/mol (59.3% iodine by mass), while Na₃H₂IO₆ weighs 293.89 g/mol (43.2% iodine) . In oxidation reactions where periodate is the stoichiometric oxidant, substituting NaIO₄ with Na₂H₃IO₆ on a weight-for-weight basis results in a 21% reduction in available oxidizing equivalents (since one mole of each delivers one periodate center, but Na₂H₃IO₆ is 27% heavier per mole). Conversely, Na₂H₃IO₆ provides 8% more periodate equivalents per gram than Na₃H₂IO₆. This difference mandates recalculation of reagent quantities when transferring protocols between periodate salts.

Oxidant Equivalents
Head-to-head
Na2H3IO6: 271.90 g/mol, 3.678 mmol/g vs NaIO4: 213.89 g/mol, 4.675 mmol/g. 21% fewer eq./g.
Requires mass recalculation when transferring oxidation protocols between salts.
Failure to adjust may cause systematic under- or over-oxidation.
Stoichiometry Method transfer Equivalent weight calculation

Radiochemical Utility: Validated Precursor for Solid ¹²⁵I-Labeled Periodate Preparations

A documented preparation method exists for solid ¹²⁵I-labeled disodium trihydrogen orthoperiodate, starting from Na¹²⁵I via distillation to iodine and subsequent oxidation with sodium chlorate and chlorine [1]. The method yields samples of approximately 50 mg with purity verified by infrared spectroscopy, thin-layer chromatography, and X-ray crystallography. This specific radiochemical application has been reported for Na₂H₃IO₆ but is not commonly documented for NaIO₄ or Na₃H₂IO₆ in the same radiochemical context. The availability of a validated synthetic route for the radiolabeled orthoperiodate form makes this compound the appropriate choice for research involving periodate tracer studies or radiopharmaceutical precursor development.

125I-Labeling Route
Method context
Validated solid-state synthesis from Na125I; purity confirmed by IR, TLC, XRD.
Literature-precedented route for periodate tracer studies.
Protocol reported for ~50 mg scale; adapt to specific radiochemical needs.
Radiochemistry Isotope labeling Nuclear medicine precursors

High-Confidence Application Scenarios for Disodium Trihydrogen Orthoperiodate Based on Quantitative Differentiation Evidence


Controlled-Release or Heterogeneous Oxidation in Aqueous Systems

In protocols requiring a solid-phase periodate source that dissolves slowly to maintain a low, steady-state concentration of oxidant in solution—such as the gradual oxidation of polysaccharides or the sustained generation of aldehyde functionalities on water-insoluble substrates—Na₂H₃IO₆ is the preferred salt. Its solubility of approximately 0.16% w/w at 25 °C [1] ensures that periodate is released gradually rather than as a bolus, avoiding the over-oxidation and side reactions commonly observed when using the highly soluble NaIO₄ (solubility ~9% w/v at 20 °C). This scenario leverages the 50- to 60-fold solubility differential documented in Section 3.

Mildly Alkaline Oxidation Reactions Exploiting H₃IO₆²⁻ as the Active Species

For oxidation reactions conducted in the pH range of approximately 8.3–11.6—such as the periodate-mediated oxidation of hexacyanoferrate(II) or the oxidative cleavage of base-sensitive vicinal diols—Na₂H₃IO₆ directly delivers the H₃IO₆²⁻ anion identified as the kinetically competent oxidant at pH 9.5 [2]. Using NaIO₄ instead would require additional hydroxide to shift the IO₄⁻ ⇌ H₃IO₆²⁻ equilibrium, introducing an uncontrolled variable that may affect reaction selectivity and reproducibility. This scenario is grounded in the speciation evidence presented in Section 3.

Thermal Processing Below 180 °C Requiring a Periodate Source with Defined Decomposition Behavior

In applications where periodate salts are incorporated into formulations that undergo thermal processing—such as pyrotechnic compositions, solid propellants, or thermally activated antimicrobial materials—Na₂H₃IO₆ provides a decomposition onset at 180–250 °C with a predictable disproportionation pathway yielding NaIO₃ and Na₃IO₅ [3]. This is approximately 50–120 °C lower than the decomposition temperature of NaIO₄ (~300 °C), enabling lower-temperature activation. The defined intermediate (Na₃IO₅, likely dimeric Na₆I₂O₁₀) may also serve as a source of reactive oxygen species in solid-state reactions. This scenario derives from the thermal decomposition differentiation established in Section 3.

Radiochemical Tracer Studies and ¹²⁵I-Periodate Precursor Synthesis

For nuclear chemistry and radiopharmaceutical research requiring well-characterized ¹²⁵I-labeled periodate salts, Na₂H₃IO₆ is supported by a literature-precedented synthesis starting from Na¹²⁵I, with established purity verification protocols (IR, TLC, XRD) for the final solid product [4]. This validated route eliminates the need for extensive radiochemical method development and provides a defined chemical form for subsequent conjugation or oxidation studies. This scenario is directly supported by the radiochemical evidence in Section 3.

Application
Selection Property
Validation Focus
Controlled-release oxidation studies
Low aqueous solubility periodate form
Dissolution-dependent oxidation kinetics
Mildly alkaline oxidation reactions
H3IO62− speciation window
pH-dependent reactivity and selectivity
Thermal processing below 180 °C
Defined decomposition onset behavior
Thermal safety and solid residue composition
125I-Periodate tracer studies
Validated radiochemical synthesis protocol
Radiochemical purity and identity confirmation
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